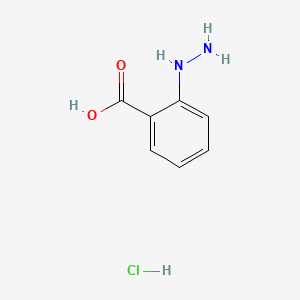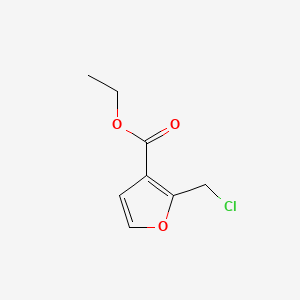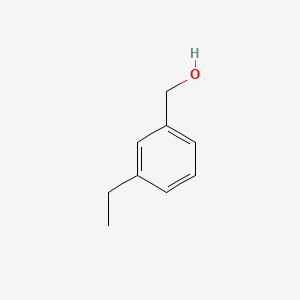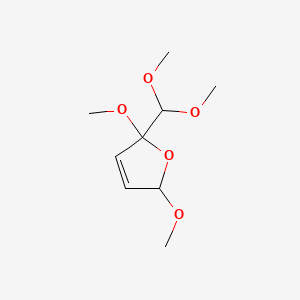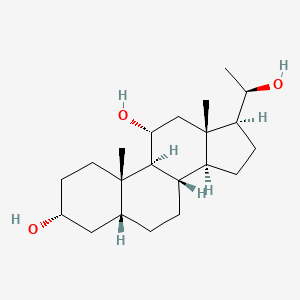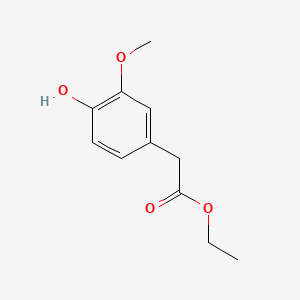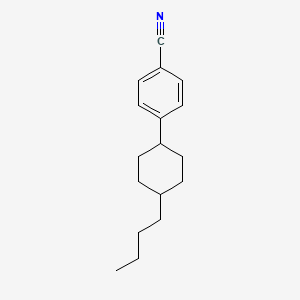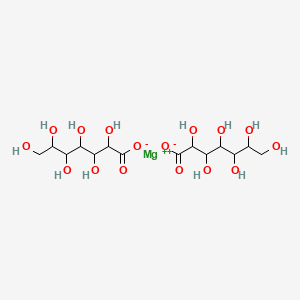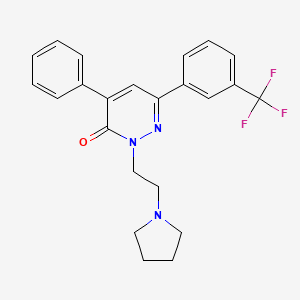
Ridaflone
Overview
Description
Ridaflone is a synthetic compound belonging to the flavonoid family. It is known for its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C23H22F3N3O, and it has a molecular weight of 413.4355 g/mol . The compound is characterized by its trifluoromethyl group attached to a phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Ridaflone can be synthesized through various synthetic routes. One common method involves the cycloaddition of substituted aromatic aldehydes with tosylhydrazine, followed by cyclization with terminal alkynes. This reaction is typically carried out under mild conditions and tolerates various functional groups . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Ridaflone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the trifluoromethyl group.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include bromine, DMSO, sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ridaflone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of various heterocyclic compounds. Its unique chemical structure makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ridaflone involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. For example, this compound has been shown to inhibit the activity of specific kinases, leading to the suppression of cancer cell growth . Additionally, the compound’s antioxidant properties contribute to its ability to neutralize reactive oxygen species and protect cells from oxidative damage .
Comparison with Similar Compounds
Ridaflone can be compared with other flavonoid compounds, such as:
Quercetin: Known for its antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and antimicrobial activities.
Luteolin: Possesses anti-inflammatory and neuroprotective effects.
This compound is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other flavonoids . This structural feature makes this compound a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O/c24-23(25,26)19-10-6-9-18(15-19)21-16-20(17-7-2-1-3-8-17)22(30)29(27-21)14-13-28-11-4-5-12-28/h1-3,6-10,15-16H,4-5,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZKQYACHMVOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946078 | |
| Record name | 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23419-43-4 | |
| Record name | Ridaflon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023419434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIDAFLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4OA2THZ0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


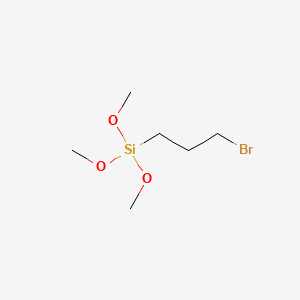
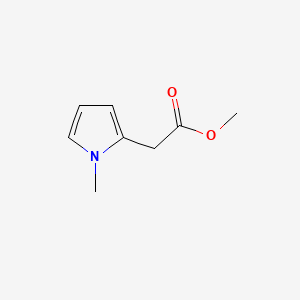
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)
